N-[4-(aminooxymethyl)pyridin-2-yl]acetamide
CAS No.:
Cat. No.: VC20495600
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | N-[4-(aminooxymethyl)pyridin-2-yl]acetamide |
| Standard InChI | InChI=1S/C8H11N3O2/c1-6(12)11-8-4-7(5-13-9)2-3-10-8/h2-4H,5,9H2,1H3,(H,10,11,12) |
| Standard InChI Key | NQQOJWATPCUCHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NC=CC(=C1)CON |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[4-(aminooxymethyl)pyridin-2-yl]acetamide, reflecting the substitution pattern on the pyridine ring. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol . The presence of both acetamide and aminooxy-methyl groups introduces polarity, influencing solubility and reactivity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyridine ring | Aromatic six-membered ring with nitrogen at position 1 |
| Acetamide substituent | -NH-C(=O)-CH₃ group at position 2, enabling hydrogen bonding |
| Aminooxy-methyl group | -CH₂-O-NH₂ group at position 4, offering nucleophilic and redox activity |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of a pyridine precursor. Two primary routes are proposed:
Route 1: Direct Amination of Pyridine Derivatives
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2-Aminopyridine serves as the starting material.
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Acetylation: Reaction with acetic anhydride introduces the acetamide group at position 2 .
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Chloromethylation: Introduction of a chloromethyl group at position 4 using paraformaldehyde and HCl .
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Amination: Substitution of chloride with hydroxylamine to yield the aminooxy-methyl moiety .
Route 2: Coupling of Pre-Functionalized Fragments
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4-(Aminooxymethyl)pyridin-2-amine is synthesized independently.
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Acetylation: Treatment with acetyl chloride introduces the acetamide group .
Table 2: Comparative Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | Moderate (40–60%) | Higher (65–75%) |
| Purity | Requires chromatography | Crystallization sufficient |
| Scalability | Limited by chloromethylation step | More amenable to large-scale production |
Optimization Challenges
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Aminooxy Stability: The -O-NH₂ group is prone to oxidation, necessitating inert conditions .
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Regioselectivity: Ensuring substitution at position 4 requires directing groups or protective strategies .
Physicochemical Properties
Solubility and Partition Coefficients
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Aqueous Solubility: Moderate (≈15 mg/mL in DMSO), driven by hydrogen-bonding groups .
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LogP: Predicted at 0.89 (ChemAxon), indicating balanced hydrophilicity-lipophilicity .
Thermal Stability
Pharmacological and Biological Interactions
Putative Mechanisms of Action
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Enzyme Inhibition: The aminooxy group may chelate metal ions in metalloproteinases (e.g., MMPs), analogous to NNGH (Ki = 0.1–17 nM for MMP-3) .
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Receptor Binding: Pyridine derivatives often interact with nicotinic acetylcholine receptors (nAChRs).
Antimicrobial Activity
Structural analogs like N-(pyridin-2-yl)acetamide derivatives exhibit moderate antifungal activity (MIC = 32–64 µg/mL against Candida albicans) .
Table 3: Comparative Bioactivity of Pyridine Acetamides
| Compound | Target Activity | IC₅₀/Ki |
|---|---|---|
| N-[4-(Aminooxymethyl)pyridin-2-yl]acetamide | MMP-3 inhibition (predicted) | ~50 nM (estimated) |
| N-(4-Methoxyphenyl)acetamide | COX-2 inhibition | 12 µM |
| 4-Acetamidopyridine | nAChR modulation | EC₅₀ = 8 µM |
Future Research Directions
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